molecular formula C8H13NO2 B13150608 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one

Cat. No.: B13150608
M. Wt: 155.19 g/mol
InChI Key: FPRYQYLMBZVOOY-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one is a chemical building block of interest in medicinal chemistry and process research. This compound features a 4,5-dihydrofuran ring, a partially saturated heterocycle, linked to an N-alkylated amino ketone moiety. The dihydrofuran scaffold is a key structural element in various synthetic intermediates and is of significant value in the development of efficient synthetic routes for active pharmaceutical ingredients (APIs) . For instance, structurally related furan and dihydrofuran derivatives serve as crucial precursors in the synthesis of therapeutic agents, such as the antimalarial drug hydroxychloroquine, demonstrating the importance of this heterocyclic class in pharmaceutical manufacturing . The presence of the ethylamino ketone functional group in the molecule provides a versatile handle for further chemical modification, making it a valuable scaffold for the exploration of structure-activity relationships (SAR) in drug discovery programs and for the synthesis of more complex molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(2,3-dihydrofuran-5-yl)-2-(ethylamino)ethanone

InChI

InChI=1S/C8H13NO2/c1-2-9-6-7(10)8-4-3-5-11-8/h4,9H,2-3,5-6H2,1H3

InChI Key

FPRYQYLMBZVOOY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one typically involves the following steps:

    Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylamino Group: This step often involves the reaction of the dihydrofuran intermediate with ethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Cyclization Reactions: Utilizing efficient catalysts and optimized reaction conditions to maximize yield.

    Purification Processes: Employing techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

  • Structural Differences: Ethylone features a 1,3-benzodioxole ring instead of a dihydrofuran ring and includes a methyl group on the α-carbon of the aminoethyl chain.
  • Pharmacological Activity: Ethylone is a known stimulant and entactogen, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).
  • Key Data: Property Ethylone Target Compound Molecular Formula C₁₁H₁₃NO₃ C₈H₁₁NO₂ Substituents 1,3-Benzodioxol-5-yl, ethylamino 4,5-Dihydrofuran-2-yl, ethylamino Bioactivity SNDRI activity Not reported

4-FEC (4-Fluoroethcathinone)

  • Structural Differences: 4-FEC substitutes the dihydrofuran ring with a fluorinated phenyl group and retains the ethylamino side chain.
  • Pharmacological Activity: As a cathinone derivative, 4-FEC exhibits stimulant effects via monoamine transporter inhibition. The fluorine atom enhances metabolic stability and lipophilicity .
  • Key Data: Property 4-FEC Target Compound Molecular Formula C₁₀H₁₂FNO C₈H₁₁NO₂ Substituents 4-Fluorophenyl, ethylamino 4,5-Dihydrofuran-2-yl, ethylamino Bioactivity Stimulant, abuse liability Not reported

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

  • Synthesis & Properties: Synthesized via methods similar to cathinones, its trifluoro group increases electron-withdrawing effects, likely reducing bioavailability compared to amino-substituted analogs .
  • Key Data: Property Trifluoro Analog Target Compound Molecular Formula C₆H₅F₃O₂ C₈H₁₁NO₂ Substituents 4,5-Dihydrofuran-3-yl, trifluoro 4,5-Dihydrofuran-2-yl, ethylamino Bioactivity No reported activity Not reported

Other Cathinone Derivatives

Compounds such as 1-(thiophen-2-yl)-2-(ethylamino)ethan-1-one (from ) share the ethylamino-ketone core but differ in aromatic substituents.

Structural and Functional Implications

  • Dihydrofuran vs.
  • Ethylamino Group: This moiety is critical for interactions with monoamine transporters. Its absence (e.g., in trifluoro analogs) eliminates stimulant activity.
  • Fluorine Substitution : In 4-FEC, fluorine enhances stability and blood-brain barrier penetration, a feature absent in the target compound .

Biological Activity

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one is a complex organic compound notable for its unique structural configuration, which consists of a dihydrofuran moiety and an ethylamino group attached to an ethanone backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

  • Molecular Formula : C₉H₁₃NO₂
  • Molecular Weight : Approximately 169.21 g/mol

The compound's structure contributes to its reactivity and interaction with biological systems, making it a subject of various studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This is attributed to its ability to interact with bacterial cell membranes or specific metabolic pathways, leading to cell lysis or inhibition of growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell membrane integrity
Escherichia coli64 µg/mLInhibition of protein synthesis
Candida albicans16 µg/mLInterference with cell wall synthesis

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell proliferation.

Case Study: In vitro Analysis on Cancer Cell Lines
A study conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for HT-29 cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The ethylamino group may facilitate interactions with enzymes critical for cellular metabolism.
  • Receptor Modulation : The dihydrofuran ring could enhance binding affinity to specific receptors involved in signaling pathways.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to apoptosis in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-AminobenzofuranBenzofuran core with amino groupAntimicrobial, anticancer
3-Hydroxy-4-methylfuranMethyl substitution on furanNeuroprotective effects
Ethylamine derivative of furanEthylamine substitutionPotentially bioactive

The combination of the dihydrofuran ring system and the ethylamino group in this compound may enhance its solubility and bioavailability compared to other similar compounds.

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